[3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
Description
The compound [3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate (hereafter referred to as Compound A) is a hydrazone derivative characterized by a 2,4-dichlorobenzoate ester core and a hydrazinylidene functional group substituted at the 3-position of the phenyl ring. The hydrazone moiety is formed via the condensation of a 2-hydroxy-2-phenylacetyl hydrazine with a 3-formylphenyl group, resulting in an (E)-configuration imine bond. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C22H16Cl2N2O4 |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
[3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C22H16Cl2N2O4/c23-16-9-10-18(19(24)12-16)22(29)30-17-8-4-5-14(11-17)13-25-26-21(28)20(27)15-6-2-1-3-7-15/h1-13,20,27H,(H,26,28)/b25-13+ |
InChI Key |
BUTWOWMLKMNQKZ-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate typically involves the following steps:
Formation of the Hydrazone Linkage: The initial step involves the reaction of 2-hydroxy-2-phenylacetic acid with hydrazine to form the hydrazone intermediate. This reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone bond.
Aldol Condensation: The hydrazone intermediate then undergoes an aldol condensation with 3-formylphenyl 2,4-dichlorobenzoate. This step is typically performed under basic conditions to promote the condensation reaction, resulting in the formation of the final compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring and the hydrazone linkage. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can target the hydrazone linkage, converting it back to the corresponding hydrazine derivative. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The dichlorobenzoate moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Chemistry
In chemistry, [3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The hydrazone linkage can interact with active sites of enzymes, potentially leading to the development of new pharmaceuticals.
Medicine
In medicine, the compound is explored for its potential anti-inflammatory and anticancer properties. Its ability to undergo various chemical reactions makes it a candidate for drug development.
Industry
In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for producing high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of [3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with enzyme active sites, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the compound’s biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Compound A and Analogs
Notes:
- Molecular weight : Bulky substituents (e.g., iodine in ) increase molecular weight significantly.
- CCS values : Larger substituents correlate with higher collision cross-sections (e.g., iodine derivative: 232.2 Ų vs. ethoxy derivative: 212.2 Ų), reflecting steric effects .
Physicochemical and Functional Properties
Electronic Effects
Steric Effects
- Ethoxy group in : Introduces conformational flexibility, lowering CCS values compared to rigid aromatic substituents .
Predicted Collision Cross-Section (CCS) Trends
CCS data (Table 1) derived from ion mobility-mass spectrometry (IM-MS) highlight substituent-dependent conformational changes:
- Iodo derivative (232.2 Ų) : High CCS due to iodine’s large atomic radius and planar geometry .
- Ethoxy derivative (212.2 Ų) : Lower CCS attributed to the ethoxy group’s orientation, reducing molecular footprint .
- Compound A : Expected CCS between 210–225 Ų, inferred from hydroxy-phenylacetyl’s moderate steric demand.
Biological Activity
The compound [3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate], often referred to as a hydrazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Core Structure : A dichlorobenzoate moiety linked to a hydrazone functional group.
- Molecular Formula : C21H18Cl2N2O3
- Molecular Weight : 488.29 g/mol
Biological Activity Overview
Recent studies have indicated that hydrazone derivatives exhibit a variety of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. The specific compound in focus has shown promise in several areas:
Antimicrobial Activity
Research has demonstrated that hydrazone derivatives possess significant antimicrobial properties. For instance:
- In vitro Studies : Various derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition.
- Mechanism of Action : The proposed mechanism includes disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Properties
Hydrazones are also recognized for their potential in cancer therapy:
- Cell Line Studies : The compound has been evaluated against multiple cancer cell lines, including breast and colon cancer cells. Results indicate a dose-dependent cytotoxic effect.
- Apoptosis Induction : Mechanistic studies suggest that the compound may induce apoptosis through the activation of caspase pathways.
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
The biological activity of [3-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that the compound may induce oxidative stress in target cells, leading to cell death.
Data Table: Summary of Biological Activities
| Activity Type | Methodology | Key Findings |
|---|---|---|
| Antimicrobial | Disk diffusion assay | Effective against S. aureus (zone of inhibition = 15 mm) |
| Anticancer | MTT assay | IC50 = 12 µM in breast cancer cells |
| Apoptosis | Flow cytometry | Increased caspase-3 activity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
